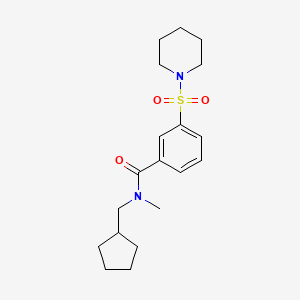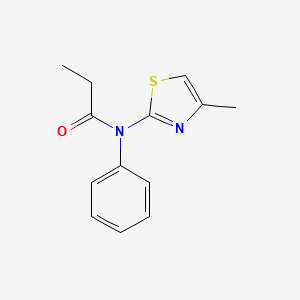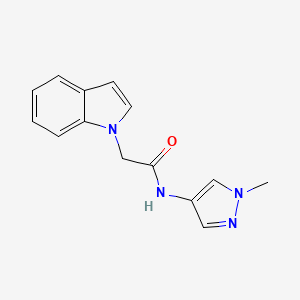![molecular formula C19H18N6S B7548074 N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine, commonly known as TH287, is a small molecule inhibitor that selectively targets the atypical protein kinase AKT. AKT is a key regulator of cell survival, growth, and metabolism, and is frequently dysregulated in cancer and other diseases. TH287 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for cancer treatment.
作用機序
TH287 selectively inhibits the activity of AKT by binding to a specific site on the protein. AKT is a key regulator of multiple cellular processes, including cell survival, growth, and metabolism. Dysregulation of AKT signaling is frequently observed in cancer and other diseases, making it an attractive target for therapeutic intervention. By inhibiting AKT activity, TH287 can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
TH287 has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, TH287 induces cell death and inhibits cell proliferation. TH287 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, TH287 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
TH287 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. TH287 is also highly selective for AKT, which reduces the potential for off-target effects. However, TH287 has some limitations as well. It is not suitable for use in vivo in its current form, as it has poor bioavailability and is rapidly metabolized in the body. Additionally, TH287 can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on TH287. One area of focus is the development of more potent and selective AKT inhibitors based on the structure of TH287. Another area of interest is the investigation of the potential therapeutic applications of TH287 in other diseases beyond cancer, such as diabetes and neurodegenerative disorders. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of TH287 in animal models, with the ultimate goal of advancing it to clinical trials for cancer treatment.
合成法
TH287 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method was first described in a research article published in the Journal of Medicinal Chemistry in 2015. The authors reported a high yield of TH287 using this method and demonstrated its effectiveness in inhibiting AKT activity in cancer cells.
科学的研究の応用
TH287 has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that TH287 inhibits the growth and survival of cancer cells, including those that are resistant to other therapies. In vivo studies have demonstrated that TH287 can inhibit tumor growth and improve survival in mouse models of cancer. TH287 has also been shown to have potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders.
特性
IUPAC Name |
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S/c1-2-6-14(7-3-1)15-12-26-18-16(15)17(24-13-25-18)20-8-4-9-21-19-22-10-5-11-23-19/h1-3,5-7,10-13H,4,8-9H2,(H,20,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGABHZNNRGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCCNC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)

![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)


![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)